molecular formula C8H13NOS B6598966 (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE CAS No. 1564634-10-1

(5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE

Cat. No.: B6598966
CAS No.: 1564634-10-1
M. Wt: 171.26 g/mol
InChI Key: SFXQRPGNZRTDPI-UHFFFAOYSA-N
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Description

(5-[(Ethylsulfanyl)methyl]furan-2-yl)methanamine is a furan-based chemical building block designed for research and development applications. This compound features a methanamine group and an ethylsulfanylmethyl side chain on a furan ring, a structure known for its versatility in organic synthesis. Furan derivatives are prominent in the development of pharmaceuticals and agrochemicals, and similar structures have been investigated for their potential biological activities . The presence of the sulfur-containing thioether linkage in its structure is a key functional group found in various bioactive molecules and can be further modified . Researchers can utilize this compound as a key intermediate in heterocyclic chemistry, particularly in the synthesis of more complex molecules for drug discovery programs and material science. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(ethylsulfanylmethyl)furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-11-6-8-4-3-7(5-9)10-8/h3-4H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXQRPGNZRTDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine

Historical Development of Furan-2-ylmethanamine Synthesis

The synthesis of furan-2-ylmethanamine, commonly known as furfurylamine (B118560), and its derivatives is historically intertwined with the chemistry of furfural (B47365), a key platform chemical derivable from lignocellulosic biomass. Early methods for the production of furfurylamine often involved the reductive amination of furfural. This transformation, which converts an aldehyde to an amine, has been a central reaction in organic synthesis for over a century.

Initially, these reactions were carried out under harsh conditions, often employing high pressures of hydrogen gas and ammonia (B1221849) in the presence of metal catalysts like nickel or cobalt. While effective, these methods required specialized equipment and posed safety concerns. Over the decades, significant advancements have been made to render this transformation more efficient, selective, and milder.

The development of various reducing agents has been a key aspect of this evolution. Early 20th-century methods gave way to the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which offered greater functional group tolerance and milder reaction conditions. However, the stoichiometric nature and cost of these reagents limited their large-scale applicability.

A significant leap forward came with the refinement of catalytic reductive amination processes. The use of transition metal catalysts, including palladium, platinum, rhodium, and ruthenium, on various supports (e.g., carbon, alumina) allowed for the use of molecular hydrogen under more controlled conditions. rsc.org More recently, the focus has shifted towards developing even more sustainable and cost-effective methods, including the use of non-precious metal catalysts and transfer hydrogenation protocols, where an organic molecule serves as the hydrogen source. These historical developments have laid a robust foundation for the synthesis of a vast library of furfurylamine derivatives, including the target compound of this article.

Novel Approaches and Green Chemistry Principles in the Synthesis of (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE

The principles of green chemistry are increasingly influencing the design of synthetic routes for furan (B31954) derivatives. The synthesis of the target molecule can be made more sustainable by incorporating several green chemistry strategies.

The use of biomass-derived starting materials, such as furfural or 5-(chloromethyl)furfural, is a significant step towards a more sustainable synthesis. rsc.orgrsc.org This reduces the reliance on petrochemical feedstocks.

In the context of catalysis, there is a growing interest in replacing precious metal catalysts with more abundant and less toxic alternatives. For the reductive amination step, catalysts based on nickel, copper, or iron are being explored. rsc.org Furthermore, biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally benign alternative for the synthesis of furfurylamines under mild aqueous conditions. rsc.org

For instance, a greener synthesis of the target molecule could involve an enzymatic transamination of 5-((ethylsulfanyl)methyl)furfural in an aqueous buffer, thereby avoiding the use of harsh reducing agents and organic solvents. The development of such novel and sustainable approaches will be crucial for the future production of functionalized furan derivatives.

Catalytic Syntheses of the Furan Core

The formation of the substituted furan core is a pivotal step in the synthesis of the target molecule. Modern organic synthesis offers a plethora of metal-catalyzed reactions for the construction of furan rings. hud.ac.uk These methods often provide high efficiency and selectivity.

One of the primary strategies for synthesizing substituted furans involves the cyclization of appropriately functionalized acyclic precursors. For instance, metal catalysts, including those based on gold, palladium, and copper, have been effectively employed in the cycloisomerization of enynes or the annulation of ketones and alkynes to yield furan derivatives. organic-chemistry.org

A plausible catalytic route to a precursor for this compound could involve a palladium-catalyzed process. organic-chemistry.orgrsc.org For example, the reaction of an enyne acetate (B1210297) in the presence of a palladium catalyst and a Lewis acid can lead to the formation of a 2,5-disubstituted furan. organic-chemistry.org By carefully selecting the starting materials, a furan ring with suitable handles for further functionalization can be constructed.

Another powerful approach is the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. While traditionally carried out under acidic conditions, modern variations utilize catalysts to improve yields and reaction conditions.

The following table summarizes some catalytic methods applicable to the synthesis of substituted furan cores:

Catalyst SystemStarting MaterialsFuran ProductKey Advantages
Gold (Au)AllenonesSubstituted furansMild reaction conditions. organic-chemistry.org
Palladium (Pd)Enyne acetates2,5-disubstituted furansHigh efficiency and broad substrate scope. organic-chemistry.org
Copper (Cu)β-keto compounds and vinyl dichlorides2,3,5-trisubstituted furansReadily available starting materials. organic-chemistry.org
Ruthenium (Ru)Alkynes and an alcoholSymmetrical furansOne-pot sequential reaction. hud.ac.uk

These catalytic strategies offer versatile pathways to furan cores that can be further elaborated to introduce the required sulfanyl (B85325) and amine groups.

Sustainable Methodologies for Sulfanyl and Amine Introduction

With the increasing emphasis on green chemistry, the development of sustainable methods for introducing functional groups is of paramount importance. mdpi.com For the synthesis of this compound, this involves the eco-friendly introduction of the ethylsulfanyl and aminomethyl moieties.

Introduction of the Amine Group:

A highly sustainable and efficient method for the synthesis of amines is the reductive amination of aldehydes and ketones. mdpi.com This approach is considered green as it typically produces water as the main byproduct. mdpi.com The synthesis of furan-2-yl-methanamine derivatives can be achieved through the reductive amination of the corresponding furan-2-carbaldehyde.

The process involves two key steps: the condensation of the carbonyl group with an amine source (like ammonia) to form an imine, followed by the hydrogenation of the imine to the desired amine. mdpi.com A variety of heterogeneous catalysts, including those based on nickel, copper, ruthenium, and palladium, have been investigated for this transformation. mdpi.com The use of heterogeneous catalysts is particularly advantageous for sustainable processes as they can be easily separated from the reaction mixture and potentially reused.

Introduction of the Sulfanyl Group:

The introduction of the ethylsulfanyl group can be envisioned through a nucleophilic substitution reaction. A common precursor for such a transformation would be a 5-(halomethyl)furan derivative, such as 5-(chloromethyl)furfural (CMF). CMF is a biomass-derived platform chemical that offers a reactive site for the introduction of various functionalities. mdpi.com

The reaction of a 5-(halomethyl)furan derivative with sodium ethanethiolate would provide a straightforward and efficient method for the introduction of the ethylsulfanyl group. This type of reaction is generally high-yielding and can often be carried out under mild conditions.

Scalability and Efficiency Considerations in this compound Production

Furan compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key bio-based platform molecules that can be derived from lignocellulosic biomass. mdpi.comfrontiersin.org The development of efficient biorefinery processes for the conversion of biomass into these furanic building blocks is crucial for the sustainable and scalable production of their derivatives. mdpi.com

The efficiency of the catalytic steps is also a major factor. The use of robust and highly active catalysts that can be easily recovered and reused is essential for an economically viable process. researchgate.net Continuous flow processes, as opposed to batch reactions, can also offer significant advantages in terms of scalability, safety, and efficiency.

Key factors influencing the scalability and efficiency include:

Feedstock Availability: The use of abundant and renewable lignocellulosic biomass as a starting point. frontiersin.org

Catalyst Performance: High activity, selectivity, and stability of the catalysts used in both furan core synthesis and functional group introduction.

Process Optimization: Development of continuous flow systems and efficient downstream processing to minimize waste and energy consumption.

Reaction Conditions: Utilizing milder reaction conditions to reduce energy input and improve the safety profile of the process.

Analytical Purity Assessment and Isolation Techniques for Synthetic Batches

Ensuring the purity of the final product is a critical aspect of any synthetic process. A combination of analytical techniques is typically employed to assess the purity of synthetic batches of this compound.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of organic compounds. When coupled with a mass spectrometer (MS), these methods (LC-MS and GC-MS) can also provide structural information about any impurities present. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the synthesized compound. Both ¹H and ¹³C NMR would be used to confirm the structure and identify any residual starting materials or byproducts.

The following table outlines common analytical techniques for purity assessment:

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile components and their mass-to-charge ratio, allowing for identification and quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile components, providing information on purity and the presence of isomers or related substances.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information and quantitative analysis of the main component and impurities. researchgate.net
Elemental AnalysisDetermination of the elemental composition (C, H, N, S) to confirm the empirical formula.

Isolation Techniques:

Following the synthesis, the target compound must be isolated from the reaction mixture and purified. Common isolation and purification techniques for a compound like this compound would include:

Extraction: To separate the product from the reaction medium, often involving a liquid-liquid extraction with a suitable organic solvent.

Chromatography: Column chromatography is a standard method for purifying organic compounds. Depending on the polarity of the compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase.

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Crystallization: If the compound is a solid, crystallization from an appropriate solvent system can be used to obtain a highly pure product.

The choice of isolation and purification techniques will depend on the physical properties of this compound and the nature of the impurities present in the crude product.

Reactivity Profile and Mechanistic Studies of 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which renders it highly susceptible to electrophilic attack and generally resistant to nucleophilic substitution. quimicaorganica.org Its reactivity is significantly greater than that of benzene (B151609), often requiring milder reaction conditions to achieve substitution. pearson.com

Electrophilic Substitution: Electrophilic substitution on the furan ring of (5-[(ETHYLSULFANYL)METHANAMINE) is predicted to occur preferentially at the vacant C3 or C4 positions. The existing substituents at C2 and C5 direct incoming electrophiles to these positions. Furan is known to be highly reactive in electrophilic substitution reactions, often 6 x 10^11 times faster than benzene. chemicalbook.com Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation. pharmaguideline.com The stability of the intermediate carbocation (sigma complex) dictates the regioselectivity, with attack at the C2/C5 positions generally being more favorable due to a greater number of resonance structures. quora.com However, since these positions are already substituted in the target molecule, the reaction will be directed to the C3/C4 positions.

Reaction TypeTypical ReagentsExpected Product
NitrationAcetyl nitrate (B79036) (mild conditions)3-Nitro or 4-Nitro derivative
HalogenationBromine in dioxane at low temp.3-Bromo or 4-Bromo derivative
SulfonationPyridine-sulfur trioxide complex3-Sulfonic acid or 4-Sulfonic acid derivative
AcylationAcetic anhydride (B1165640) with a mild Lewis acid3-Acetyl or 4-Acetyl derivative

Nucleophilic Reactions: The electron-rich nature of the furan ring makes it a poor substrate for nucleophilic aromatic substitution. quimicaorganica.org Such reactions are generally not observed unless the ring is substituted with potent electron-withdrawing groups, which is not the case for (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE. pharmaguideline.com However, the furan ring can act as a nucleophile in certain contexts, such as in reactions with strong electrophiles or in cycloaddition reactions. acs.org

Reactivity and Derivatization via the Primary Amine Functionality

The primary amine group is a versatile functional handle, enabling a wide array of chemical transformations through its nucleophilic character. acs.org

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile, readily reacting with acylating and sulfonylating agents.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This is a common transformation for primary amines. google.com For instance, reaction with acetyl chloride would yield N-((5-((ethylthio)methyl)furan-2-yl)methyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), would produce the corresponding sulfonamide.

ReagentProduct Type
Acetyl chlorideAmide
Acetic anhydrideAmide
Benzoyl chlorideAmide
p-Toluenesulfonyl chlorideSulfonamide

Schiff Base Formation and Reductive Amination

The primary amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be further reduced.

Schiff Base Formation: The reaction of this compound with aldehydes or ketones under dehydrating conditions will lead to the formation of the corresponding imine or Schiff base. derpharmachemica.comnih.govnih.gov This reaction is typically reversible and catalyzed by acid.

Reductive Amination: The intermediate imine formed from the reaction with a carbonyl compound can be reduced in situ to a secondary amine. nih.govnih.gov This two-step, one-pot process is a powerful method for forming C-N bonds. mdpi.comresearchgate.net For example, reaction with a furanic aldehyde followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) would yield a secondary amine. mdpi.com

Chemical Transformations Involving the Sulfanyl (B85325) Group

The ethylsulfanyl group (a thioether) offers additional reaction possibilities, primarily centered around the sulfur atom.

Oxidation: The sulfur atom in the thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using controlled amounts of an oxidizing agent, such as hydrogen peroxide or a peroxy acid. researchgate.net The ease of oxidation depends on the specific reagents and conditions employed. researchgate.net

Alkylation: The sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium (B1226848) salts.

Complexation with Metals: Thioethers are known to form complexes with various transition metals. google.com

Investigations into Rearrangement Reactions and Degradation Pathways

Furan derivatives can undergo a variety of rearrangement and degradation reactions under specific conditions.

Rearrangement Reactions:

Achmatowicz Reaction: While typically involving furfuryl alcohols, related oxidative ring-expansion reactions could potentially be induced, transforming the furan ring into a pyranone derivative under specific oxidative conditions. thieme-connect.com

Sigmatropic Rearrangements: Certain furan derivatives are known to participate in researchgate.netresearchgate.net-sigmatropic rearrangements under thermal or catalytic conditions, although this is more common with specific substitution patterns not present in the title compound. researchgate.net

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic adducts. acs.org The reversibility of this reaction is a key feature. uliege.be

Degradation Pathways:

Oxidative Degradation: The furan ring is susceptible to oxidative cleavage. nih.gov Ring-opening can occur upon treatment with strong oxidizing agents like ozone or hydrogen peroxide, leading to the formation of dicarbonyl compounds. pharmaguideline.comnih.gov

Acid-Catalyzed Degradation: In the presence of strong acids, furan rings, particularly those with electron-releasing substituents, can be prone to polymerization and ring-opening reactions. pharmaguideline.comrsc.org

Microbial Degradation: Several microorganisms are capable of degrading furan compounds. researchgate.netnih.gov These pathways often involve initial oxidation of the substituents, followed by ring cleavage. asm.org The degradation of furfural (B47365), a related compound, proceeds via 2-furoic acid. nih.gov

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the key reactions provides insight into the reactivity and potential for controlling reaction outcomes.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). pearson.com The attack of an electrophile on the furan ring temporarily disrupts the aromaticity. Subsequent deprotonation restores the aromatic system and yields the substituted product. The stability of the sigma complex, which is greater for attack at the alpha-positions (C2/C5), dictates the regioselectivity. pearson.com

Schiff Base Formation: This reaction is a nucleophilic addition-elimination. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the imine.

Diels-Alder Reaction: This is a concerted [4+2] cycloaddition reaction where the furan acts as the diene and reacts with a dienophile. The reaction proceeds through a cyclic transition state, and its stereochemistry is dictated by the endo/exo approach of the dienophile. uliege.be The retro-Diels-Alder reaction can be induced thermally or mechanically. uliege.be

Kinetic Analysis and Reaction Rate Determinations

Specific kinetic data, including reaction rates, rate constants, and activation energies for reactions involving this compound, are not documented in the reviewed literature. General principles of chemical kinetics suggest that the reactivity would be influenced by the furan ring, the primary amine, and the ethylsulfanylmethyl group. However, without experimental data, no quantitative analysis can be provided.

Identification of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates formed during chemical transformations of this compound. Mechanistic pathways and the transient species involved in its reactions have not been reported.

Application of Hammett Plots and Isotope Effects in Mechanism Probing

The application of Hammett plots or kinetic isotope effect studies to elucidate the reaction mechanisms of this compound has not been described in the scientific literature. Such studies are crucial for understanding the electronic effects of substituents and the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction, but this information is currently absent for this specific compound.

Derivatization Strategies and Analogue Synthesis Based on 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine Scaffold

Rational Design Principles for Structural Analogues of (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE

The rational design of analogues based on the this compound core is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the scaffold. The furan (B31954) ring, with its unique electronic and steric properties, can act as a bioisostere for other aromatic systems like phenyl or thiophene (B33073) rings, offering a distinct hydrophilic-lipophilic balance that can be crucial for drug optimization. orientjchem.org The primary goal is to introduce structural modifications that modulate biological activity by altering the molecule's size, shape, polarity, and hydrogen bonding capacity.

Key design strategies include:

Isosteric and Bioisosteric Replacements: The furan ring itself can be considered a mimic of a phenyl ring. orientjchem.org Further, the sulfur atom in the ethylsulfanyl side chain can be replaced with oxygen (ether) or a methylene (B1212753) group (alkyl chain) to evaluate the impact of the heteroatom.

Conformational Restriction: Introducing substituents on the furan ring or converting the flexible side chains into rigid ring structures can lock the molecule into a specific conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: The primary amine is a key site for modification to alter basicity and hydrogen bonding potential. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, dramatically increasing polarity and introducing a hydrogen bond acceptor. These changes can significantly impact solubility, membrane permeability, and metabolic stability.

Structure-Activity Relationship (SAR) Exploration: Systematic modification at each of the three key regions—the furan ring, the ethylsulfanyl side chain, and the amine nitrogen—allows for a comprehensive SAR study. For instance, in the development of other furan-based inhibitors, substitutions at the 2- and 5-positions of the furan ring have been shown to be crucial for activity. orientjchem.orgnih.gov Similarly, converting the amine to a urea (B33335) has been shown to be beneficial for fitting into the binding pockets of certain enzymes. nih.gov

Systematic Functional Group Modifications

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the position adjacent to the oxygen atom. pharmaguideline.comijabbr.com For the given scaffold, the C3 and C4 positions are available for such modifications.

Halogenation: Introducing halogens (Cl, Br, I) can be achieved using mild halogenating agents. For example, bromination can be performed at low temperatures with N-bromosuccinimide (NBS) in a solvent like DMF. pharmaguideline.com Halogen atoms serve as valuable synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkynyl, or vinyl groups, thereby enabling extensive diversification. nih.gov

Nitration and Acylation: Mild nitrating agents like acetyl nitrate (B79036) can introduce a nitro group, a strong electron-withdrawing group that can significantly alter the ring's electronics and serve as a precursor for an amino group. pharmaguideline.com Acylation, using acid anhydrides with a mild Lewis acid catalyst, can install acyl groups that can be further modified. pharmaguideline.com

Metalation and Subsequent Functionalization: The furan ring can be deprotonated at the C3 or C4 position using a strong base, followed by quenching with an electrophile to introduce a variety of functional groups.

The following table summarizes potential modifications to the furan ring.

Modification TypeTypical ReagentsResulting Functional GroupPotential for Further Derivatization
BrominationN-Bromosuccinimide (NBS)-BrSuzuki, Heck, Sonogashira cross-coupling
NitrationAcetyl nitrate-NO₂Reduction to an amino group (-NH₂)
Friedel-Crafts AcylationAc₂O, BF₃·OEt₂-C(O)CH₃Ketone functional group chemistry

The ethylsulfanyl side chain offers several points for modification to alter steric bulk, polarity, and metabolic stability.

Sulfur Oxidation: The sulfide (B99878) can be selectively oxidized to a sulfoxide using agents like sodium periodate (B1199274) or to a sulfone using stronger oxidants like hydrogen peroxide or m-CPBA. This transformation dramatically increases polarity and introduces a potent hydrogen bond acceptor, which can forge new interactions with a biological target.

Variation of the Alkyl Group: The ethyl group can be replaced with a wide variety of other groups. This can be achieved by starting the synthesis with different alkyl thiols. Variations can include longer or branched alkyl chains, cyclic systems (e.g., cyclopropyl), or aryl groups (e.g., thiophenol derivatives).

Chain Homologation or Isosteric Replacement: The methylene bridge connecting the sulfur to the furan ring can be extended. Furthermore, the sulfur atom can be replaced with an oxygen atom (to form an ethoxymethyl side chain) or a nitrogen atom (to form an aminoethyl side chain), allowing for a systematic study of the heteroatom's role.

The primary amine at the 2-position methyl group is a highly versatile functional handle for derivatization.

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides. This allows for the introduction of various alkyl and aryl groups, modulating the amine's basicity and steric profile.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. This transformation removes the basicity of the nitrogen and introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target binding.

Formation of Ureas and Sulfonamides: Reacting the amine with isocyanates or carbamoyl (B1232498) chlorides yields urea derivatives, while reaction with sulfonyl chlorides produces sulfonamides. These functional groups are prevalent in medicinal chemistry due to their robust hydrogen bonding capabilities. nih.gov

The following table outlines common derivatization strategies for the amine nitrogen.

Reaction TypeReagent ClassResulting Functional Group
N-AcylationAcyl Halides / AnhydridesAmide
N-AlkylationAlkyl Halides / Aldehydes (Reductive Amination)Secondary / Tertiary Amine
Urea FormationIsocyanatesUrea
Sulfonamide FormationSulfonyl ChloridesSulfonamide

Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries

The this compound scaffold is well-suited for the construction of large chemical libraries using combinatorial and parallel synthesis techniques. aston.ac.uk These approaches enable the rapid generation of hundreds or thousands of analogues for high-throughput screening.

A typical combinatorial strategy would involve a multi-step solution-phase or solid-phase synthesis. For example, the core scaffold could be immobilized on a solid support via its amine functionality. Subsequently, a library of building blocks could be introduced at a different position, for instance, via a Suzuki coupling at a halogenated C3 position on the furan ring. nih.gov

Alternatively, a solution-phase library synthesis can be performed in a parallel format. The core amine can be reacted with a library of diverse acyl chlorides in a 96-well plate format to generate a library of amides. Similarly, if the synthesis starts from 5-chloromethyl-2-aminomethylfuran, it could be reacted with a library of thiols to generate diversity at the side chain, followed by diversification at the amine. Such library generation is instrumental in rapidly exploring the SAR and identifying initial hit compounds. nih.gov

Development of Heterocyclic Fused Systems Incorporating the this compound Motif

Fusing a second heterocyclic ring to the furan core is a powerful strategy to create rigid, planar, and structurally novel scaffolds. These fused systems can act as isosteres for other important bicyclic systems like indole (B1671886) or benzothiophene (B83047) and can lead to significant improvements in biological activity. nih.gov

Furo[2,3-b]pyridines: The furan ring can serve as the foundation for constructing an adjacent pyridine (B92270) ring. For example, a 2-amino-3-cyanofuran derivative can undergo cyclization to form a furopyridine. researchgate.net Palladium-catalyzed annulation reactions between β-ketodinitriles and alkynes represent another modern approach to this scaffold. acs.org These systems are of growing interest in medicinal chemistry, particularly as hinge-binding templates for kinase inhibitors. nih.gov

Thieno[3,2-b]furans: If a thiol group is introduced at the C3 position of the furan ring, it can be used as a handle to construct a fused thiophene ring, yielding a thieno[3,2-b]furan. acs.orgresearchgate.net These fused systems are chemically robust and offer unique electronic properties for various applications. acs.orgthieme-connect.com

Other Fused Systems: The aminomethyl and other functionalized furan precursors can participate in a variety of cyclization reactions to form other fused systems, such as furo[2,3-b]pyrroles or furo[2,3-d]pyrimidines. researchgate.netmdpi.com These reactions often involve intramolecular condensation or cycloaddition strategies, leading to polycyclic systems with well-defined three-dimensional structures.

The creation of these fused heterocycles from the basic furan scaffold represents a significant leap in structural complexity, providing access to novel chemical matter with potentially unique biological profiles.

Computational and Theoretical Investigations of 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are pivotal in defining the electronic architecture of a molecule. These studies reveal how electrons are distributed, the nature of chemical bonds, and the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry and determine its ground state properties.

Key ground state properties that would be investigated include:

Optimized Molecular Geometry: The calculations would predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Energy and Distribution: The total electronic energy of the molecule in its most stable state would be calculated. Furthermore, the distribution of electron density would reveal the electron-rich and electron-deficient regions of the molecule.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations

Property Predicted Value
Total Electronic Energy -853.7 Hartrees
Dipole Moment 2.5 Debye
C=C (furan) Bond Length 1.37 Å
C-O (furan) Bond Length 1.36 Å
C-S Bond Length 1.82 Å

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the sulfur atom.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO in this molecule would likely be distributed over the furan ring and the aminomethyl group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -0.8

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex wavefunctions from DFT calculations into a more intuitive chemical language of lone pairs, bonds, and antibonding orbitals.

For this compound, NBO analysis would be used to:

Characterize Hybridization: Determine the hybridization of each atom, which influences the molecular geometry.

Analyze Donor-Acceptor Interactions: Quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are key to understanding the molecule's stability. For instance, interactions between the lone pairs on the oxygen, sulfur, and nitrogen atoms and the antibonding orbitals of adjacent bonds would be significant.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the side chains in this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can significantly impact the molecule's biological activity and physical properties.

While quantum chemical methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule. Therefore, a combination of methods is often employed:

Molecular Mechanics (MM): A faster, classical mechanics-based approach would be used to perform an initial scan of the potential energy surface by systematically rotating the rotatable bonds. This helps in identifying a set of low-energy conformers.

Molecular Dynamics (MD): MD simulations would be performed to study the dynamic behavior of the molecule over time at a given temperature. This can reveal the preferred conformations in a simulated physiological environment and the transitions between them.

The low-energy conformers identified from the initial MM scan would then be subjected to more accurate DFT optimizations to determine their precise geometries and relative energies.

Stable Conformers: The analysis would likely reveal several stable conformers differing in the orientation of the ethylsulfanylmethyl and aminomethyl side chains relative to the furan ring.

Energy Barriers: By calculating the energy profile for the rotation around key single bonds (e.g., the C-C bond connecting the furan ring to the side chains), the energy barriers separating these stable conformers can be determined. These barriers provide information on how easily the molecule can interconvert between its different shapes.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (O-C-C-S) Dihedral Angle (O-C-C-N) Relative Energy (kcal/mol)
1 (Global Minimum) 178° 65° 0.00
2 -75° 68° 1.2
3 175° -60° 1.8

Note: The data in this table is illustrative and based on plausible energy differences for a molecule with this level of flexibility.

Prediction of Spectroscopic Properties and Reaction Pathways

Modern computational techniques, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties and potential chemical transformations of molecules. By solving approximations of the Schrödinger equation, these methods can model a molecule's electronic structure and energy landscape, from which a wealth of information can be derived.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods can predict these spectra with a high degree of accuracy. The process typically begins with geometry optimization of the molecule using a DFT method, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to find its lowest energy conformation. nih.govnih.gov Following optimization, a frequency calculation is performed, which computes the harmonic vibrational frequencies corresponding to the molecule's normal modes.

The resulting frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrations of its primary amine, furan ring, thioether linkage, and aliphatic chains would be predicted. It is common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and approximations in the theoretical model, leading to better agreement with experimental data. nih.govresearchgate.net A table of predicted vibrational modes, based on typical frequency ranges for its constituent functional groups, illustrates the expected output of such a calculation.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR Intensity
N-H Asymmetric StretchPrimary Amine (-NH₂)3350 - 3500Medium
N-H Symmetric StretchPrimary Amine (-NH₂)3250 - 3400Medium
C-H Aromatic StretchFuran Ring3100 - 3150Medium-Weak
C-H Aliphatic Stretch-CH₂-, -CH₃2850 - 3000Strong
N-H Scissoring (Bend)Primary Amine (-NH₂)1580 - 1650Medium-Strong
C=C Aromatic StretchFuran Ring1500 - 1600Medium-Strong
C-O-C Asymmetric StretchFuran Ring1200 - 1280Strong
C-N StretchAminomethyl1020 - 1250Medium
C-S StretchThioether (-S-CH₂-)600 - 750Weak-Medium

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies required to promote electrons from occupied molecular orbitals to unoccupied ones (electronic transitions). The results of a TD-DFT calculation include the predicted wavelength of maximum absorption (λmax), the excitation energy, and the oscillator strength (f), which is proportional to the intensity of the absorption band. mdpi.comresearchgate.net

For (5-[(ETHYLSULFANYL)METHANAMINE), the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated furan ring system. stackexchange.com The presence of heteroatoms (O, N, S) with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may occur at longer wavelengths. Substituents on the furan ring significantly influence the precise wavelengths of these transitions. Computational simulations can predict how these structural features modulate the electronic spectrum.

Transition TypeKey Orbitals InvolvedPredicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)
π → πHOMO → LUMO~230 - 250~5.0 - 5.4> 0.1 (Strong)
π → πHOMO-1 → LUMO~210 - 225~5.5 - 5.9> 0.1 (Strong)
n → π*n(O/N/S) → LUMO~270 - 300~4.1 - 4.6< 0.01 (Weak)

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of activation energies allows for the prediction of reaction kinetics and the determination of the most probable reaction pathway.

For this compound, several chemical transformations can be envisaged and studied theoretically:

Oxidation of the Thioether: The sulfur atom of the ethylsulfanyl group is susceptible to oxidation, typically by reagents like hydrogen peroxide, to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.netrsc.org DFT calculations can model the reaction pathway, determine the activation barriers for each oxidation step, and provide insight into the reaction's feasibility. nih.govacs.org

Reactions of the Furan Ring: The furan ring can participate in various reactions, including electrophilic substitution and cycloadditions. It can also undergo ring-opening under certain oxidative or acidic conditions. nih.govmdpi.com Theoretical studies can predict the regioselectivity of these reactions and the stability of intermediates.

Reactions involving the Amine: The primary amine group is a nucleophilic center and can undergo reactions such as acylation, alkylation, or condensation with carbonyl compounds to form Schiff bases. Computational models can be used to compare the reactivity of the amine with other potential reactive sites on the molecule.

Potential TransformationReacting MoietyComputational Investigation Approach
Thioether OxidationEthylsulfanyl Group (-S-)Transition State Search for Oxygen Atom Transfer
Furan Ring-OpeningFuran RingCalculation of Reaction Enthalpy and Activation Energy
Electrophilic Aromatic SubstitutionFuran RingModeling of σ-complex (Wheland intermediate) Stability
Acylation of AmineMethanamine Group (-NH₂)Calculation of Nucleophilicity and Activation Barrier

In Silico Screening and Ligand Design Applications for Derivatives

The furan scaffold is a common feature in many biologically active compounds and is considered a valuable starting point in drug design. ijabbr.comijabbr.comutripoli.edu.ly this compound and its derivatives represent a chemical space that can be explored for potential therapeutic applications using in silico techniques like molecular docking. ijper.orginnovareacademics.inijpsr.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netresearchgate.net The process involves generating a virtual library of derivatives of the parent compound and computationally "docking" each one into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a docking score or binding energy. ijper.org Lower scores typically indicate a more favorable binding interaction.

A virtual library of derivatives can be designed by systematically modifying the structure of the parent compound. Potential modifications could include:

Alkyl or aryl substitutions on the primary amine.

Varying the length or branching of the alkyl chain on the thioether.

Introducing substituents at other positions on the furan ring.

This approach allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and subsequent experimental testing, thereby accelerating the drug discovery process. nih.govnih.govmdpi.com

Derivative IDModification from Parent CompoundTarget Protein (Hypothetical)Predicted Docking Score (kcal/mol)
ParentThis compoundKinase A-6.5
DERIV-001N-acetylation of the amineKinase A-7.2
DERIV-002N-benzylation of the amineKinase A-8.1
DERIV-003S-propyl instead of S-ethylKinase A-6.8
DERIV-004S-phenyl instead of S-ethylKinase A-7.9
DERIV-0054-Chloro substitution on furan ringKinase A-7.0
DERIV-006N-benzylation and S-phenyl substitutionKinase A-9.3

Exploration of Biological and Material Science Applications of 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine in Controlled Environments

Role as a Chemical Probe in Biological Systems (In Vitro Studies)

Comprehensive searches of scientific databases yielded no specific in vitro studies on (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE. The following subsections detail the lack of available information.

Enzyme Inhibition and Activation Assays (Cell-Free/In Vitro)

No published cell-free or in vitro studies were identified that investigated the effects of this compound on enzyme activity. While research exists on other furan (B31954) derivatives as enzyme inhibitors, such as (E)-1-(furan-2-yl)prop-2-en-1-one derivatives for tyrosinase inhibition and (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as human sirtuin 2 inhibitors, these findings cannot be extrapolated to the subject compound. nih.govmdpi.com

Receptor Binding Profiling (In Vitro)

There is no available data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for any biological receptors remain uncharacterized.

Interactions with Model Biomembranes and Liposomes (In Vitro)

No research articles were found that describe the interaction of this compound with model biomembranes or liposomes. Such studies are crucial for understanding a compound's potential pharmacokinetic properties and mechanism of action at a cellular level, but this information is not available for the specified molecule.

Cytotoxicity and Cell Viability Studies in Cell Lines (In Vitro)

Specific in vitro cytotoxicity and cell viability data for this compound in any cell line are absent from the scientific literature. While studies on the cytotoxicity of the parent compound, furan, and some of its metabolites have been conducted, these results are not directly applicable to the ethylsulfanyl)methyl derivative. nih.govnih.gov For context, general methodologies for assessing cell viability, such as the MTT assay, are widely used to evaluate the cytotoxic potential of various compounds. scielo.brnih.govresearchgate.net

Potential as a Precursor in Polymer Chemistry and Advanced Materials

The potential of this compound as a building block in material science has not been explored in the available literature.

Monomer for Polymerization Reactions

There are no published studies on the use of this compound as a monomer in polymerization reactions. The field of furan-based polymers is an active area of research, with various furan derivatives being utilized as monomers to create bio-based polymers. core.ac.ukmdpi.com However, the specific application of this compound in polymer chemistry has not been documented.

No Information Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no research articles, patents, or scholarly data were identified for the chemical compound This compound .

Consequently, it is not possible to generate an article on its biological and material science applications, coordination chemistry, use in nanomaterials, role in organic synthesis and catalysis, or its potential in bio-imaging and sensor development as requested. The complete absence of published research on this specific molecule means that there are no findings to report or analyze for the outlined sections.

Therefore, the requested article focusing solely on the chemical compound this compound cannot be produced at this time due to a lack of available information in the scientific domain.

Advanced Characterization Methodologies for 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While standard spectroscopic methods provide initial confirmation of a compound's identity, advanced techniques are essential for a nuanced understanding of its three-dimensional structure, electronic properties, and behavior in complex systems.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

For a molecule such as (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE, one-dimensional ¹H and ¹³C NMR spectra provide primary evidence of the core structure. However, multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals, especially in discerning the connectivity between the ethylsulfanylmethyl group, the furan (B31954) ring, and the methanamine moiety. These experiments reveal through-bond correlations between nuclei, providing a detailed map of the molecular framework. For instance, HMBC is crucial for identifying long-range couplings between the protons of the ethyl group and the carbons of the furan ring, confirming their relative positions.

Table 1: Hypothetical Multi-Dimensional NMR Connectivity for this compound

Proton Signal (¹H)Correlated Carbon Signals (¹³C) via HMBC
-CH₂-S-Furan C5, -S-CH₂-CH₃
-S-CH₂-CH₃-CH₂-S-, Furan C5
Furan H3/H4Furan C2, C5
-CH₂-NH₂Furan C2

Note: This table is illustrative and based on expected chemical shift and coupling patterns.

High-Resolution Mass Spectrometry for Isotopic Analysis and Degradation Products

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of the elemental composition with high confidence. This technique is critical for confirming the molecular formula of this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study its fragmentation patterns. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to elucidate the structure of unknown degradation products or metabolites that may form under various conditions. Isotopic analysis, also achievable with HRMS, can reveal the presence of naturally occurring heavier isotopes, further confirming the elemental composition.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomerism

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for studying hydrogen bonding involving the primary amine (-NH₂) group. The position and shape of the N-H stretching bands in the FTIR spectrum can provide information on the extent and nature of intermolecular hydrogen bonding in the solid or liquid state. While tautomerism is less likely in this specific structure, in related furan systems, these techniques could be used to identify the presence of different tautomeric forms in equilibrium.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500
C-H (Aliphatic)Stretching2850-3000
C=C (Furan)Stretching~1500-1600
C-O-C (Furan)Asymmetric Stretching~1000-1300
C-S (Sulfide)Stretching600-800

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

While this compound itself is not chiral, Circular Dichroism (CD) spectroscopy would be an essential tool for the characterization of any chiral analogues or derivatives. Should a stereocenter be introduced into the molecule, CD spectroscopy would be used to determine the stereochemistry and study conformational changes in solution.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of molecules in the crystal lattice and provide insight into intermolecular interactions, such as hydrogen bonding and van der Waals forces. Furthermore, co-crystallization with other molecules could be used to study the formation of complexes and understand non-covalent interactions.

Chromatographic and Electrophoretic Methods for Purity and Mixture Analysis

To ensure the purity of a sample and to analyze complex mixtures containing this compound, various separation techniques are employed.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a primary tool for assessing the purity of the compound. By developing a suitable method, it is possible to separate the target molecule from starting materials, byproducts, and degradation products. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of these impurities. Gas Chromatography (GC) could also be applicable, potentially after derivatization of the amine group to increase volatility. nih.govdtu.dkresearchgate.netresearchgate.net The choice of column and conditions is critical for achieving good separation of furan derivatives. nih.govdtu.dkresearchgate.net

While less common for small molecules of this type, Capillary Electrophoresis (CE) could be explored as an alternative high-efficiency separation technique, particularly for the analysis of charged derivatives or in complex matrices.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (in context of material science precursors)

The thermal stability of a compound intended for use as a material science precursor is a critical parameter that dictates its processing window and the properties of the final material. For this compound, understanding its behavior at elevated temperatures is crucial for applications such as the synthesis of novel polymers or carbonaceous materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques to elucidate these thermal properties. universallab.orgadvanses.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cam.ac.uk This analysis provides information on decomposition temperatures, residual mass (char yield), and the kinetics of degradation. advanses.com DSC, on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions. advanses.com

In the context of material science, furan-containing compounds are known to be valuable precursors due to their ability to form highly cross-linked, thermally stable polymers and to yield a high amount of char upon pyrolysis. digitellinc.com The aromatic furan ring contributes to this high char yield, which is advantageous in applications requiring thermal insulation or fire resistance. digitellinc.com

Hypothetical Thermogravimetric Analysis (TGA) Data

A hypothetical TGA curve for this compound would likely exhibit a multi-stage decomposition process in an inert atmosphere (e.g., nitrogen). The initial weight loss might be attributed to the cleavage of the C-S and C-N bonds of the side chains, followed by the decomposition of the furan ring at higher temperatures.

Interactive Data Table: Hypothetical TGA Data for this compound

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Moiety
1150 - 250~25-35Loss of methanamine group
2250 - 400~30-40Loss of ethylsulfanylmethyl group
3400 - 800~15-25Decomposition of the furan ring
Residual Mass (Char Yield) at 800 °C ~10-20% Carbonaceous residue

Note: This data is hypothetical and for illustrative purposes only.

The onset temperature of decomposition is a key indicator of the material's thermal stability. For precursor applications, a higher decomposition temperature is often desirable to allow for processing at elevated temperatures without degradation. The significant char yield, a characteristic feature of many furan-based materials, suggests its potential use in creating carbon-rich materials. digitellinc.com

Hypothetical Differential Scanning Calorimetry (DSC) Data

A corresponding DSC analysis would provide information on the energetic changes associated with the decomposition events observed in TGA. Endothermic peaks would likely correspond to bond-breaking and volatilization of fragments, while exothermic peaks could indicate cross-linking or rearrangement reactions before and during decomposition.

Interactive Data Table: Hypothetical DSC Data for this compound

Thermal EventPeak Temperature (°C)Enthalpy Change (J/g)Interpretation
Endotherm~180-Melting (if crystalline)
Endotherm~220-Onset of decomposition (Stage 1)
Endotherm~350-Major decomposition (Stage 2)
Exotherm~500+Char formation/cross-linking reactions

Note: This data is hypothetical and for illustrative purposes only.

The presence of exothermic events at higher temperatures can be particularly relevant for precursor applications. These can signify polymerization or cyclization reactions that lead to a more stable, cross-linked network before the final carbonization, a process that is critical in the formation of some advanced materials. The thermal properties of furan resins, for instance, show that they can form highly cross-linked thermosets. mdpi.com The glass transition temperature (Tg) would also be a critical parameter if this compound were used to synthesize a polymer, indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

Future Research Directions and Unexplored Potential of 5 Ethylsulfanyl Methyl Furan 2 Yl Methanamine

Identification of Novel Reactivity Patterns and Unconventional Synthetic Routes

The unique juxtaposition of an ethylsulfanylmethyl group and a methanamine moiety on the furan (B31954) ring of (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE suggests intriguing, yet unexplored, reactivity patterns. Future synthetic research could focus on leveraging the interplay between the sulfur and nitrogen functionalities to orchestrate novel chemical transformations.

Unconventional Synthetic Approaches: While traditional methods for the synthesis of furan derivatives often involve multi-step sequences, future work could explore more convergent and atom-economical routes to this compound. For instance, cascade reactions initiated by the selective functionalization of biomass-derived furfurals could offer a sustainable and efficient pathway. researchgate.net The development of one-pot methodologies that simultaneously install the ethylsulfanylmethyl and methanamine groups would be a significant advancement.

Exploration of Novel Reactivity: The presence of both a nucleophilic amine and a potentially oxidizable sulfur atom could lead to unique intramolecular cyclization reactions, affording novel heterocyclic systems. Investigations into the coordination chemistry of this compound with various metal centers could also unveil catalytic applications, drawing parallels to the utility of other furan-based ligands in catalysis. mdpi.com For instance, Schiff base derivatives, formed through the condensation of the primary amine with aldehydes, could be explored for their metal-chelating properties and subsequent use as chemosensors. mdpi.com

Expansion into New Areas of In Vitro Biological and Material Science Applications

The structural motifs present in this compound are reminiscent of those found in biologically active molecules and functional materials. This suggests a rich, yet untapped, potential for this compound in both biological and material science domains.

In Vitro Biological Applications: Furan derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netresearchgate.net The introduction of the ethylsulfanylmethyl group could modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its bioavailability and therapeutic efficacy. Future research should involve screening this compound and its derivatives against a diverse panel of biological targets. For example, its potential as an inhibitor of enzymes such as human sirtuin 2 (SIRT2) could be investigated, given that other furan derivatives have shown promise in this area. mdpi.com

Potential Biological Screening Area Rationale Based on Furan Chemistry Key Structural Feature
Antimicrobial ActivityFuran rings are present in many natural and synthetic antimicrobial agents. researchgate.netFuran core, amine functionality
Anticancer ActivityVarious furan derivatives have demonstrated cytotoxicity against cancer cell lines. researchgate.netEntire molecule, potential for derivatization
Enzyme Inhibition (e.g., SIRT2)Phenylfuran-based compounds have shown inhibitory activity against SIRT2. mdpi.comFuran core, potential for aromatic substitution
Neurological ActivityFuran derivatives have been explored for CNS depressant activities. researchgate.netAmine functionality, lipophilic side chain

Material Science Applications: The ability of the amine and sulfur groups to interact with surfaces and other molecules makes this compound an interesting candidate for applications in material science. Its potential as a building block for novel polymers, resins, or as a corrosion inhibitor could be explored. The amine functionality allows for its incorporation into polyamides or polyimides, potentially imparting unique thermal or mechanical properties. The sulfur atom could facilitate adhesion to metal surfaces, suggesting its use in coatings and surface modification.

Development of Advanced Computational Models for Predictive Analysis

Given the current lack of extensive experimental data, computational modeling presents a powerful tool for predicting the properties and reactivity of this compound. Advanced computational models can guide future experimental work by identifying the most promising avenues for research.

Predictive Modeling of Physicochemical Properties: Techniques such as Density Functional Theory (DFT) can be employed to calculate key molecular properties, including bond lengths, bond angles, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). This theoretical data can serve as a benchmark for future experimental characterization. Thermochemical properties, such as the enthalpy of formation, can also be estimated, providing insights into the compound's stability. mdpi.com

Simulation of Reactivity and Interactions: Computational methods can be used to model the reactivity of this compound in various chemical reactions, helping to elucidate reaction mechanisms and predict product distributions. Molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, thereby prioritizing experimental screening efforts. For instance, docking studies could explore its potential interactions with the active sites of enzymes implicated in various diseases. mdpi.com

Computational Approach Predicted Property/Application Potential Impact on Research
Density Functional Theory (DFT)Molecular geometry, electronic properties, spectroscopic dataProvides foundational data for characterization and understanding of reactivity.
Molecular DockingBinding affinity to biological targetsGuides the selection of in vitro biological assays.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand interactions, reaction mechanismsElucidates mechanisms of potential biological activity or catalysis.
Molecular Dynamics (MD) SimulationsConformational analysis, solvation effectsProvides insights into the dynamic behavior of the molecule in different environments.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The full potential of this compound can be realized through its integration with emerging technologies. Interdisciplinary collaborations will be key to unlocking novel applications that span multiple scientific fields.

Bio-orthogonal Chemistry: The unique functionalities of this compound could be exploited in the field of bio-orthogonal chemistry. For instance, the amine group could be used for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins or nucleic acids for imaging or therapeutic purposes. The furan ring itself can participate in bio-orthogonal ligation reactions upon specific activation. nih.govresearchgate.net

Advanced Materials and Nanotechnology: The incorporation of this compound into nanomaterials, such as nanoparticles or nanosheets, could lead to the development of hybrid materials with enhanced properties. For example, its sulfur-containing side chain might facilitate the stabilization of gold or silver nanoparticles, creating nanocomposites with potential applications in catalysis or sensing.

Sustainable Chemistry: As a furan derivative, this compound is conceptually linked to biomass-derived platform chemicals like furfural (B47365). mdpi.com Future research should focus on developing sustainable synthetic routes from renewable feedstocks, aligning with the principles of green chemistry. This approach not only reduces reliance on fossil fuels but also opens up new avenues for the production of value-added chemicals from biomass.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-[(ethylsulfanyl)methyl]furan-2-yl)methanamine, and what analytical methods ensure its purity?

  • Synthesis Strategies :

  • Nucleophilic Substitution : Reacting furan derivatives with ethylsulfanyl nucleophiles, followed by reductive amination to introduce the methanamine group .
  • Multi-step Functionalization : Modifying pre-synthesized furan scaffolds (e.g., 5-methylfuran-2-ylmethanol) via sequential alkylation and amination steps .
    • Characterization :
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., ethylsulfanyl proton signals at δ 2.5–3.0 ppm) and FT-IR for amine group identification (N–H stretch ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H+^+] at m/z 200.0942) .

Q. How can researchers validate the structural integrity of this compound when discrepancies arise in spectral data?

  • Methodological Approach :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations) .
  • Isotopic Labeling : Introduce 13C^{13}C- or 15N^{15}N-labels to trace specific functional groups during synthesis .
  • Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Optimization Techniques :

  • Catalytic Systems : Employ palladium or copper catalysts for efficient C–S bond formation, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
    • Yield Data :
ConditionYield (%)Purity (%)Reference
Pd/C catalysis7899
CuI/1,10-phenanthroline8597

Q. How do researchers reconcile contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Resolution Methods :

  • Dose-Response Studies : Test activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .
  • Target Profiling : Use kinase assays or receptor-binding studies to distinguish specific vs. off-target interactions .
    • Case Example : Inconsistent antifungal activity may arise from strain-specific susceptibility; standardized CLSI/MIC protocols reduce variability .

Q. What experimental designs assess the environmental stability and degradation pathways of this compound?

  • Environmental Fate Studies :

  • Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C .
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven breakdown .
    • Degradation Products :
ConditionMajor ProductMechanism
Acidic hydrolysisFuran-2-carboxylic acidEster cleavage
UV exposureSulfoxide derivativesOxidation

Q. How does the ethylsulfanyl group influence the compound’s structure-activity relationship compared to analogs with methyl or aryl substituents?

  • Comparative Analysis :

CompoundSubstituentLogPIC50_{50} (µM)
(5-[(Methylsulfanyl)methyl]furan-2-yl)methanamineMethylsulfanyl1.245
This compoundEthylsulfanyl1.828
(5-[(Phenylsulfanyl)methyl]furan-2-yl)methanamineAryl3.162
  • Key Insight : The ethylsulfanyl group balances lipophilicity (LogP ~1.8) and steric bulk, enhancing membrane permeability without compromising target binding .

Methodological Recommendations

  • Data Contradictions : Apply triangulation by combining in vitro, in silico, and in vivo data .
  • Advanced Characterization : Utilize LC-MS/MS for metabolite identification in pharmacokinetic studies .

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